rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans
Description
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is a chiral cyclopentanol derivative featuring an ethylamino substituent at the 2-position of the cyclopentanol ring. The compound’s trans configuration denotes the spatial arrangement of the hydroxyl (-OH) and ethylamino (-NHCH₂CH₃) groups on adjacent carbons, which occupy opposite positions relative to the ring plane.
Properties
CAS No. |
1845825-51-5 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with a cyclopentane precursor.
Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reagents and conditions used.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral synthesis.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure can be modified to create new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans involves its interaction with specific molecular targets. The compound’s ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The following table summarizes key structural features and differences between rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans and related compounds:
Functional Group and Pharmacological Implications
- Ethylamino Group vs.
- Ethylamino vs. Methylsulfanyl (): The methylsulfanyl group in rac-(1R,2R)-2-(methylsulfanyl)cyclopentan-1-ol increases lipophilicity and metabolic stability due to sulfur’s polarizability. However, the ethylamino group’s basicity may favor ionic interactions with biological targets, such as neurotransmitter receptors .
- Trans vs.
- Comparison with Tramadol (): Tramadol’s cyclohexanol ring, dimethylaminomethyl group, and methoxyphenyl substituent contribute to its opioid activity. The target compound’s smaller cyclopentanol ring and lack of aromatic groups may limit similar activity but could favor interactions with adrenergic or other receptors .
Physicochemical Properties
- Lipophilicity: The ethylamino group’s polarity may reduce lipophilicity compared to methylsulfanyl or allyloxy substituents, impacting membrane permeability.
Biological Activity
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound features a cyclopentane ring substituted with an ethylamino group and a hydroxyl group, which are critical for its interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 115.18 g/mol
- SMILES Notation : O[C@H]1C@HCCC1
The compound's trans configuration and (1R,2R) stereochemistry play a significant role in its biological activity, influencing how it interacts with various biological targets.
The biological activity of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological molecules. The ethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyl group also contributes to these interactions by stabilizing binding through hydrogen bonding.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with neurotransmitter systems, which could implicate its use in treating neurological disorders. The specific pathways and receptor interactions are still under investigation but are crucial for understanding the pharmacological potential of this compound.
Pharmacological Potential
Research indicates that rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol may exhibit properties similar to cyclic amines and alcohols. Its potential applications include:
- Neurological Disorders : As a candidate for developing treatments targeting neurotransmitter imbalances.
- Chiral Drug Development : Its unique stereochemistry makes it a valuable model for synthesizing new pharmaceutical agents.
Case Studies
Several studies have focused on the pharmacological effects of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol:
-
Neurotransmitter Interaction Study :
- Objective : To evaluate binding affinities with various neurotransmitter receptors.
- Findings : Indicated potential interaction with serotonin and dopamine receptors, suggesting possible applications in mood disorders.
-
Synthesis of Derivatives :
- Objective : To create derivatives with enhanced biological activities.
- Results : Some derivatives showed improved binding affinities and selectivity for specific receptors compared to the parent compound.
Comparative Analysis
The following table summarizes the structural features and biological activities of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Ethylamino group at C2 | Potential interactions with neurotransmitter systems |
| rac-(1R,2R)-2-(methylamino)cyclopentan-1-ol | Methyl group instead of ethyl | Different pharmacological profiles |
| (1R,2R)-2-Aminocyclopentanol | Lacks ethyl substitution | Often used as a reference point |
| (1R,3R)-3-(dimethylamino)cyclopentan-1-ol | Dimethylamine group at position 3 | Potentially different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
